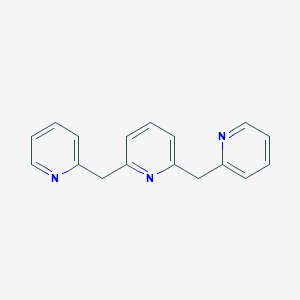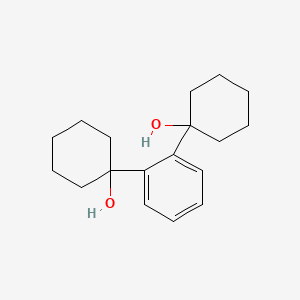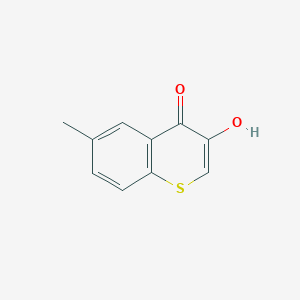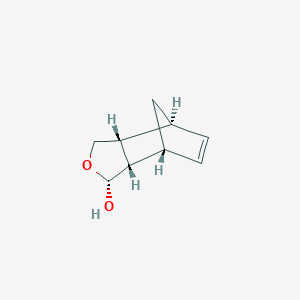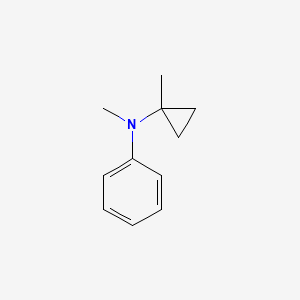
N-Methyl-N-(1-methylcyclopropyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(1-methylcyclopropyl)aniline is an organic compound with the molecular formula C11H15N It is a derivative of aniline, where the nitrogen atom is substituted with a methyl group and a 1-methylcyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylation of Aniline: One common method involves the methylation of aniline using methanol in the presence of cyclometalated ruthenium complexes as catalysts.
Hydroalkylation of Nitrobenzene: Another method is the hydroalkylation of nitrobenzene over oxide catalysts.
Industrial Production Methods
In industrial settings, the production of N-Methyl-N-(1-methylcyclopropyl)aniline typically involves the use of metal-containing catalysts such as palladium, platinum, or nickel supported on various materials. The process is optimized to achieve high yields and selectivity for the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N-Methyl-N-(1-methylcyclopropyl)aniline can undergo oxidation reactions, typically forming N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where the methyl or cyclopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxide derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(1-methylcyclopropyl)aniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of high-octane gasoline as an antiknock agent.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(1-methylcyclopropyl)aniline involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, the compound can act as a ligand, coordinating with metal centers to facilitate various chemical transformations. The exact pathways and targets depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylaniline: This compound is similar in structure but lacks the cyclopropyl group.
N,N-Dimethylaniline: This compound has two methyl groups attached to the nitrogen atom.
Uniqueness
N-Methyl-N-(1-methylcyclopropyl)aniline is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of specialized organic compounds and enhances its utility in various applications.
Eigenschaften
CAS-Nummer |
446859-52-5 |
|---|---|
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
N-methyl-N-(1-methylcyclopropyl)aniline |
InChI |
InChI=1S/C11H15N/c1-11(8-9-11)12(2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
LYJLFJCSKGRTLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)N(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


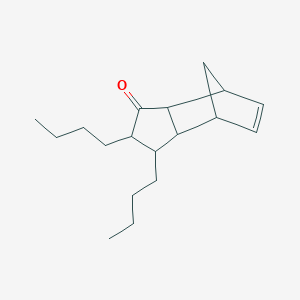
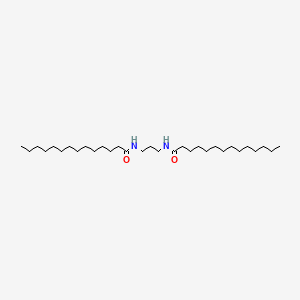
silane](/img/structure/B14246024.png)
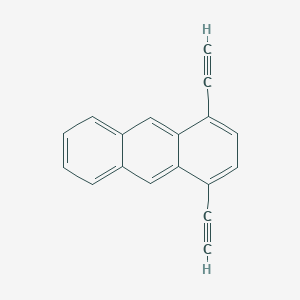
![N,N',N''-Tris[3-(dimethylamino)propyl]guanidine](/img/structure/B14246032.png)
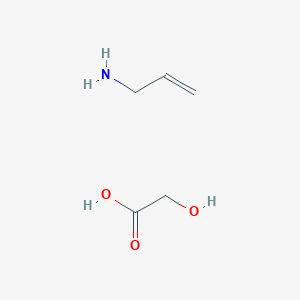
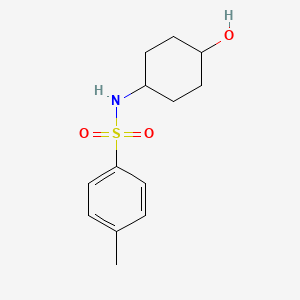
![N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B14246049.png)
![3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B14246055.png)
![[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol](/img/structure/B14246064.png)
